molecular formula C21H21Cl2N3O3S B12186252 1-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

1-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B12186252
M. Wt: 466.4 g/mol
InChI Key: BWIHKBPZAURJHU-UHFFFAOYSA-N
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Description

1-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that contains both an indole and a piperazine moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfonylation: The 2,5-dichlorophenyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the piperazine ring.

    Coupling Reaction: The final step involves coupling the indole moiety with the sulfonylated piperazine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the propanone chain can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the propanone chain.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(2,3-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
  • 1-{4-[(2,4-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Uniqueness

1-{4-[(2,5-dichlorophenyl)sulfonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is unique due to the specific positioning of the dichlorophenyl group, which may influence its binding affinity and selectivity towards certain biological targets .

Properties

Molecular Formula

C21H21Cl2N3O3S

Molecular Weight

466.4 g/mol

IUPAC Name

1-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C21H21Cl2N3O3S/c22-16-6-7-18(23)20(13-16)30(28,29)26-11-9-25(10-12-26)21(27)8-5-15-14-24-19-4-2-1-3-17(15)19/h1-4,6-7,13-14,24H,5,8-12H2

InChI Key

BWIHKBPZAURJHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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